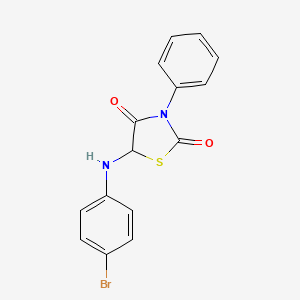

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(4-bromoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSHSSIQPUBQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione typically involves the reaction of 4-bromoaniline with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the final thiazolidine-2,4-dione structure. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiazolidine derivatives, including 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione, as anticancer agents. This compound has been evaluated for its ability to inhibit various cancer cell lines.

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) :

- Compound this compound exhibited promising results against A549 cell lines, indicating potential for NSCLC treatment.

- Breast Cancer :

Antimicrobial Activity

Thiazolidine derivatives have also been explored for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit moderate to significant antibacterial and antifungal activities.

Evaluation Methods

The antimicrobial potential was assessed using standard methods like the serial tube dilution method against various bacterial and fungal strains. The results indicated that certain derivatives showed comparable efficacy to established antibiotics .

Antioxidant and Hypoglycemic Activities

The compound has been evaluated for its antioxidant capabilities through DPPH free radical scavenging assays. Additionally, thiazolidine derivatives have shown promising hypoglycemic effects in vivo, suggesting potential applications in diabetes management .

Summary of Applications

Mechanism of Action

The mechanism of action of 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features and Substituent Impact

The biological activity of TZDs is highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of TZD Derivatives

Functional Insights from Analogs

Halogen Substituents: Bromine and chlorine substituents are associated with enhanced enzyme inhibition. For example, TM17 (5-bromo-2-methoxy substituent) demonstrated potent cytokine modulation without cytotoxicity , while 5-(4-chlorobenzylidene)-TZD showed favorable docking properties with cyclooxygenase-2 . In contrast, non-halogenated derivatives like 5-(4-hydroxybenzylidene)-TZD (1m) exhibited lower lipid peroxidation inhibition (23.0%) compared to halogenated analogs .

Aromatic vs. Heterocyclic Substituents: Compounds with extended aromatic systems (e.g., YPC-21440’s imidazo[1,2-b]pyridazine) often target kinase pathways, suggesting that the target compound’s phenylamino group may favor interactions with similar enzymes . Mannich base derivatives (e.g., 4a-b in ) with furan/thiophene moieties showed selective COX-2 inhibition, highlighting the role of electron-rich substituents .

Toxicity and Selectivity: TM17’s nitro-benzyl group at position 3 contributed to its non-toxic profile in human and murine cells . The target compound’s 3-phenyl group may offer similar steric protection against off-target effects.

Biological Activity

5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione (commonly referred to as a thiazolidine derivative) is a compound belonging to the thiazolidinedione (TZD) class, known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and enzyme-inhibitory properties, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazolidine ring with a bromophenyl group and a phenyl group attached. This configuration is believed to enhance its biological efficacy through various mechanisms.

1. Antioxidant Activity

Research has shown that TZD derivatives exhibit significant antioxidant properties. A study synthesized several phenolic derivatives of thiazolidine-2,4-dione and assessed their antioxidant capacity through various assays. The results indicated that these compounds could act as effective antiradical agents, comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity of TZD Derivatives

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 5f | 85 | 90 | 15 |

| 5l | 80 | 88 | 18 |

| Control (BHT) | 95 | 92 | 10 |

2. Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has been extensively studied. Notably, the compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells by inhibiting human topoisomerases I and II .

Case Study: MCF-7 Cell Line

In a recent study, the compound demonstrated an IC50 value of approximately 12 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents . The mechanism was attributed to the activation of intrinsic apoptotic pathways.

3. Enzyme Inhibition

Thiazolidinediones are known for their ability to inhibit various enzymes linked to metabolic disorders and cancer progression. The inhibition of protein tyrosine phosphatase 1B (PTP1B), aldose reductase, and α-glucosidase has been reported for TZD derivatives . These enzymes play crucial roles in glucose metabolism and cellular signaling pathways.

Table 2: Enzyme Inhibition by TZD Derivatives

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| PTP1B | 75 | 20 |

| Aldose Reductase | 70 | 25 |

| α-Glucosidase | 65 | 22 |

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that derivatives like the one exhibit high gastrointestinal absorption but do not penetrate the blood-brain barrier effectively . Toxicological assessments are necessary to ensure safety profiles before clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(4-Bromo-phenylamino)-3-phenyl-thiazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives. For example, a reflux mixture of substituted phenylthiosemicarbazide, chloroacetic acid, and sodium acetate in DMF/acetic acid (1:2 ratio) under nitrogen for 2–4 hours yields thiazolidinedione derivatives . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiosemicarbazide to chloroacetic acid), temperature (80–100°C), and solvent polarity to improve yield (typically 60–75%). Post-synthesis purification via recrystallization (DMF-ethanol) is critical to remove unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC-MS : To assess purity (>95%) and detect trace impurities using a C18 column with acetonitrile/water (70:30) mobile phase .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for thiazolidinedione, N-H bend at ~1550 cm⁻¹ for aryl amine) .

- ¹H/¹³C NMR : Assign protons (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbons (e.g., carbonyl carbons at δ 165–170 ppm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Separate from oxidizers and acids .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths/angles. For example, analyze the dihedral angle between the bromophenyl and thiazolidinedione rings to confirm planarity (expected <10° deviation). Data refinement with SHELXL-97 and Olex2 software ensures accuracy (R-factor <0.05) .

Q. What experimental designs are suitable for evaluating its environmental fate and ecotoxicological impacts?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation. Use OECD Test Guideline 307 for soil degradation studies (28-day half-life assessment) .

- Phase 2 (Mesocosm) : Simulate aquatic ecosystems to study metabolite formation (e.g., brominated byproducts) via LC-QTOF-MS .

- Phase 3 (Field) : Deploy passive samplers in water systems to monitor long-term persistence .

Q. How can discrepancies in pharmacological activity data across studies be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Aggregate IC₅₀ values from kinase inhibition assays (e.g., EGFR, VEGFR) and apply random-effects models to account for inter-study variability .

- Dose-Response Validation : Replicate key assays (e.g., MTT cytotoxicity) under standardized conditions (e.g., 24-h exposure, 10% FBS in media) with positive controls (e.g., doxorubicin) .

- Structural Analog Comparison : Benchmark against derivatives like (Z)-5-(3-bromo-4,5-dimethoxybenzylidene)thiazolidin-4-one to identify substituent-specific activity trends .

Q. What computational strategies can predict its binding affinity to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of PPAR-γ (PDB: 3VSO) to model hydrogen bonding (e.g., Lys367 interaction with thiazolidinedione C=O) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) under physiological conditions (310 K, 1 atm) .

- QSAR Modeling : Corrogate Hammett σ values of substituents (e.g., Br σₚ = +0.23) with bioactivity data to design optimized analogs .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data (NMR, IR) with computational predictions (e.g., Gaussian 16 DFT calculations) to resolve structural inconsistencies .

- Experimental Reproducibility : Document reaction parameters (e.g., ramp rates during reflux) and raw data in FAIR-compliant repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.